![molecular formula C15H14N4O4S B283614 N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide](/img/structure/B283614.png)
N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide, also known as CDHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDHP is a yellow powder that is synthesized through a multistep process, and its chemical structure is shown below:
Mechanism of Action
The mechanism of action of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects
N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide can induce apoptosis, or programmed cell death, in various cancer cell lines. N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has also been shown to inhibit the growth of various bacteria and fungi, including antibiotic-resistant strains. In vivo studies have shown that N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide can reduce tumor growth in animal models, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide is its versatility, as it can be used in various fields of research. N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments. N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide, including:
1. Further studies on the mechanism of action of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide, including its interactions with various enzymes and proteins.
2. Development of new N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide derivatives with improved solubility and bioavailability.
3. Investigation of the potential of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide as a pesticide alternative in agriculture.
4. Evaluation of the potential of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide as a therapeutic agent for various diseases, including cancer and infectious diseases.
5. Exploration of the use of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide as a precursor for the synthesis of new metal complexes with potential applications in catalysis and electronics.
Conclusion
In conclusion, N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide, or N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide, is a versatile chemical compound with potential applications in various fields of research. N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has been shown to exhibit antitumor, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs and pesticides. Further research is needed to fully understand the mechanism of action of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide and to explore its potential in various fields.
Synthesis Methods
The synthesis of N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide involves several steps, including the condensation of 3-methyl-4-nitroso-5-cyano-2-pyridone with benzenesulfonylhydrazide, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the cyclization of the resulting compound with acetic anhydride to yield N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide.
Scientific Research Applications
N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has been shown to exhibit antitumor, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs. In agriculture, N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has been shown to have herbicidal and insecticidal properties, making it a potential alternative to conventional pesticides. In materials science, N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide has been used as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis and electronics.
properties
Molecular Formula |
C15H14N4O4S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N//'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide |
InChI |
InChI=1S/C15H14N4O4S/c1-10-12(8-16)14(20)19(2)15(21)13(10)9-17-18-24(22,23)11-6-4-3-5-7-11/h3-7,9,17-18H,1-2H3/b13-9- |
InChI Key |
WUZUBIHMRWWRKC-LCYFTJDESA-N |
Isomeric SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\NNS(=O)(=O)C2=CC=CC=C2)C)C#N |
SMILES |
CC1=C(C(=O)N(C(=O)C1=CNNS(=O)(=O)C2=CC=CC=C2)C)C#N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=CNNS(=O)(=O)C2=CC=CC=C2)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283532.png)
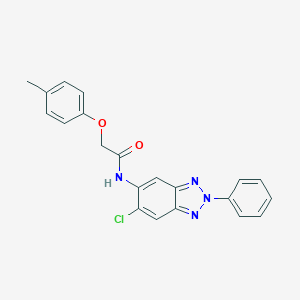

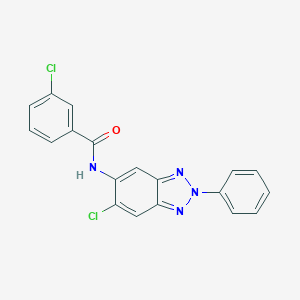


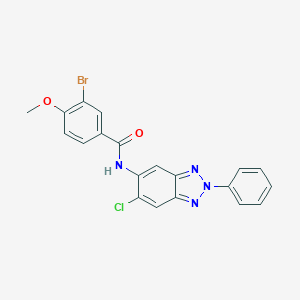
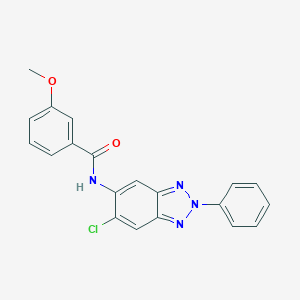
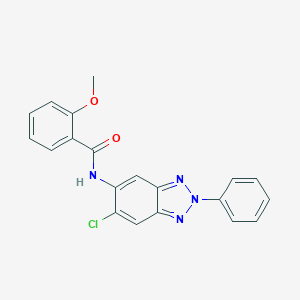
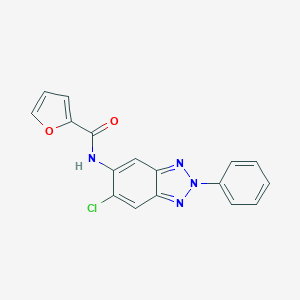

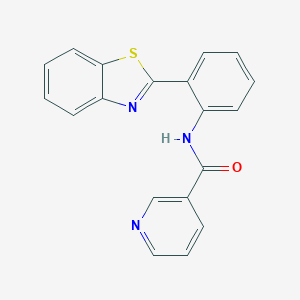
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![N-(5-bromo-2-methoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283555.png)